molecular formula C25H28Cl2N2O2 B2699151 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1215584-19-2

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2699151
CAS No.: 1215584-19-2
M. Wt: 459.41
InChI Key: NOXWYOXHXORGOS-UHFFFAOYSA-N
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Description

History and Development of Biphenyl Piperazine Derivatives

Piperazine derivatives have been a cornerstone of medicinal chemistry since the mid-20th century, with their structural versatility enabling diverse biological applications. The integration of biphenyl moieties into piperazine frameworks emerged in the 1990s as researchers sought to enhance binding affinity and selectivity for central nervous system (CNS) targets. Early work focused on serotonin receptor modulation, where the biphenyl group improved lipophilicity and blood-brain barrier penetration.

The evolution of biphenyl piperazine derivatives accelerated with the discovery of their utility in oncology and antimicrobial therapy. For instance, derivatives featuring diphenyl substitutions demonstrated potent microtubule depolymerization effects, with IC50 values as low as 85 nM in cancer cell lines. Concurrently, antimicrobial studies revealed that N,N’-bis(alkyloxymethyl)piperazines exhibited broad-spectrum activity against Gram-positive pathogens. These advancements laid the groundwork for structurally complex variants like 1-([1,1'-biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, which combines biphenyl ether linkages with halogenated aryl groups.

Recent developments emphasize structural optimization for radioprotection. Second-generation derivatives such as 1-(2-hydroxyethyl)piperazine analogs showed enhanced DNA damage mitigation in irradiated lymphocytes, achieving 40–60% reduction in dicentric chromosomes at 10 μM concentrations. These findings underscore the scaffold’s adaptability to diverse therapeutic requirements through strategic substituent placement.

Position of Compound within Arylpiperazine Chemical Space

The target compound occupies a unique niche in arylpiperazine chemical space due to three defining features:

  • Biphenyl Ether Linkage : The [1,1'-biphenyl]-4-yloxy group introduces planarity and π-stacking potential, distinguishing it from simpler arylpiperazines. This structural motif increases molecular rigidity compared to flexible alkyl chains in analogs like 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol.
  • Chlorinated Aryl Substituent : The 3-chlorophenyl group at the piperazine N4 position enhances electron-withdrawing character, potentially influencing receptor binding kinetics. This contrasts with nitrobenzyl derivatives that prioritize redox activity.
  • Hydroxyl Proximity : The secondary alcohol at position 2 of the propane chain enables hydrogen bonding interactions absent in methylene-bridged compounds.

A comparative analysis of key structural parameters reveals its intermediate lipophilicity (clogP ≈ 3.8), positioning it between hydrophilic amifostine derivatives (clogP 0.2–1.5) and highly lipophilic radioprotectors like CLZ-8 (clogP 5.1). This balance suggests favorable tissue distribution without excessive plasma protein binding.

Structural Comparison to Related Pharmacological Agents

The compound’s architecture shares functional motifs with several therapeutic agents while introducing novel modifications:

Feature Target Compound Comparator Agent (3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol) Radioprotector (Compound 6)
Aromatic System Biphenyl ether Single phenyl ring Hydroxyethylpiperazine
Halogenation 3-chlorophenyl 3-chlorophenyl None
Oxygen Functionality Ether linkage + secondary alcohol Primary alcohol Hydroxyethyl group
Molecular Weight 469.35 g/mol 254.75 g/mol 280–320 g/mol (estimated)

The biphenyl ether differentiates it from simpler arylpiperazines, enabling concurrent interaction with hydrophobic binding pockets and polar receptor domains. Unlike radioprotective derivatives that prioritize hydroxyl groups for free radical scavenging, this compound’s secondary alcohol may facilitate targeted hydrogen bonding with enzymatic active sites.

Structural analogs in antimicrobial applications, such as 1-(1,4-benzodioxane-2-carbonyl)piperazine, demonstrate the importance of carbonyl groups for bacterial protease inhibition. In contrast, the target compound’s ether linkage and chloro substitution suggest a mechanism diverging from classical antibiotic pathways, potentially targeting eukaryotic cellular machinery.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O2.ClH/c26-22-7-4-8-23(17-22)28-15-13-27(14-16-28)18-24(29)19-30-25-11-9-21(10-12-25)20-5-2-1-3-6-20;/h1-12,17,24,29H,13-16,18-19H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXWYOXHXORGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, commonly referred to as BH-TPP, is a complex organic compound notable for its pharmacological properties. Its structure features a biphenyl moiety linked to a piperazine ring, which is significant in medicinal chemistry. This article explores the biological activity of BH-TPP, focusing on its receptor interactions, therapeutic implications, and comparative analysis with related compounds.

  • Molecular Formula : C25H28Cl2N2O2
  • Molecular Weight : 459.41 g/mol
  • CAS Number : 1215584-19-2

BH-TPP primarily acts as a selective antagonist for the 5-HT1D receptor , exhibiting a 60-fold selectivity over the closely related 5-HT1B receptor. This selectivity is crucial as antagonism of the 5-HT1B receptor can lead to adverse side effects. The compound is believed to function as a competitive antagonist, binding to the same site as serotonin (5-HT) but not activating the receptor's signaling pathways. This mechanism may underlie its potential therapeutic effects in various mood disorders and anxiety-related conditions .

1. Serotonergic Activity

BH-TPP's antagonistic action on the 5-HT1D receptor suggests potential applications in treating:

  • Mood Disorders : Modulating serotonin levels may alleviate symptoms of depression and anxiety.
  • Anxiety Disorders : By blocking serotonin's action at this receptor, BH-TPP could reduce anxiety levels.

2. Geroprotective Properties

Recent studies indicate that BH-TPP may possess geroprotective properties , promoting health during aging processes. This aspect is particularly intriguing for research into longevity and age-related diseases.

3. Polypharmacological Profile

Beyond serotonergic pathways, BH-TPP interacts with various neurotransmitter systems, including dopamine and norepinephrine pathways. This broad interaction profile may enhance its therapeutic efficacy in treating complex psychiatric conditions.

Comparative Analysis with Similar Compounds

The unique structure of BH-TPP allows for distinct pharmacological properties compared to similar compounds. Below is a comparative table highlighting notable compounds:

Compound NameStructure FeaturesBiological ActivityUniqueness
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-olSimilar piperazine structureSerotonergic antagonistLacks biphenyloxy group
HaloperidolPiperidine derivativeAntipsychotic agentDifferent receptor selectivity
RisperidoneBenzisoxazole derivativeAntipsychotic agentUnique mechanism involving serotonin-dopamine balance

This comparison illustrates how BH-TPP's biphenyloxy structure may confer unique pharmacological advantages over other compounds.

Case Studies and Research Findings

Research on BH-TPP has demonstrated its potential efficacy in various experimental models:

  • Animal Studies : In rodent models of depression, administration of BH-TPP resulted in significant reductions in depressive-like behaviors, suggesting its role as an effective antidepressant.
  • In Vitro Studies : Cell-based assays have shown that BH-TPP can modulate neurotransmitter release patterns consistent with serotonergic antagonism.
  • Longitudinal Studies : Ongoing studies are evaluating the long-term effects of BH-TPP on cognitive function and emotional well-being in aging populations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several analogs, differing primarily in aryloxy substituents and piperazine modifications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name (CAS/Reference) Key Structural Features Molecular Formula Substituent Effects
Target Compound Biphenyl-4-yloxy, 3-chlorophenyl-piperazine C25H26ClN2O2·HCl High lipophilicity (biphenyl), moderate solubility (HCl salt), potential 5-HT1A/D2 affinity due to 3-Cl .
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-2-propanol HCl (1215780-51-0, ) 4-Chlorophenoxy, 4-methoxyphenyl-piperazine C20H24ClN2O3·HCl Reduced lipophilicity (smaller aryloxy), increased electron density (methoxy group) may alter metabolism.
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazinyl)-2-propanol diHCl () Adamantane-substituted phenoxy, 4-methyl-piperazine C24H35N2O2·2HCl Enhanced rigidity (adamantane), basicity (methyl-piperazine); di-HCl improves solubility.
3-[4-(3-Chlorophenyl)piperazinyl]-1,1-diphenylpropan-2-ol HCl (1173022-77-9, ) Diphenylpropanol, 3-chlorophenyl-piperazine C25H26ClN2O·HCl Steric hindrance (diphenyl) may reduce receptor access; shared 3-Cl for receptor targeting.
1-(Biphenyl-4-yloxy)-3-[4-(2-chlorophenyl)piperazinyl]-2-propanol (825608-85-3, ) Biphenyl-4-yloxy, 2-chlorophenyl-piperazine C25H26ClN2O2 Ortho-Cl substituent may lower receptor affinity compared to meta-Cl .

Key Findings from Structural Analysis

Piperazine Modifications :

  • Chlorophenyl Position : Meta-Cl (target compound) is associated with higher serotonin receptor affinity than ortho-Cl () or para-Cl () .
  • Methoxy vs. Methyl Groups : 4-Methoxyphenyl () may enhance metabolic stability, while 4-methylpiperazine () increases basicity.

Salt Forms :

  • Hydrochloride (target, ) and dihydrochloride () salts improve solubility but differ in stoichiometry, affecting formulation.

Research Findings and Discussion

Computational Insights

Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals and Lee-Yang-Parr correlation ) suggest that electronic properties of the 3-chlorophenyl group enhance charge transfer interactions, critical for receptor binding. The biphenyl system’s planar structure aligns with hydrophobic pockets in receptor binding sites.

Inferred Pharmacological Profiles

  • Target Compound : Likely exhibits dual 5-HT1A and D2 receptor modulation, similar to aripiprazole derivatives .
  • Diphenylpropanol Analog (): Reduced efficacy due to steric hindrance but retained Cl-mediated receptor interactions.

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